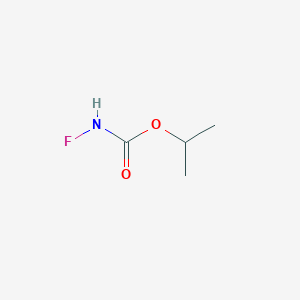
Propan-2-yl fluorocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl fluorocarbamate is a chemical compound with the molecular formula C4H8FNO2. It is known for its unique properties and potential applications in various fields of scientific research. This compound is part of the fluorocarbamate family, which is characterized by the presence of a fluorine atom attached to a carbamate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl fluorocarbamate can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with phosgene to form isopropyl chloroformate, which is then reacted with ammonium fluoride to produce isopropyl fluorocarbamate. The reaction conditions typically involve low temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of isopropyl fluorocarbamate may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Safety measures are crucial due to the toxic nature of some intermediates and reagents used in the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions: Isopropyl fluorocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isopropyl carbamate and other by-products.
Reduction: Reduction reactions can convert it into isopropyl amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products Formed:
Oxidation: Isopropyl carbamate and carbon dioxide.
Reduction: Isopropyl amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl fluorocarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of isopropyl fluorocarbamate involves its interaction with specific molecular targets. It can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their activity. The pathways involved may include the inhibition of cholinesterase enzymes, which are crucial for neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Isopropyl fluorocarbamate can be compared with other fluorocarbamates and carbamate derivatives:
Similar Compounds: Methyl fluorocarbamate, ethyl fluorocarbamate, and phenyl fluorocarbamate.
Uniqueness: Isopropyl fluorocarbamate is unique due to its specific isopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in certain synthetic and biological applications where other fluorocarbamates may not be as effective.
Eigenschaften
CAS-Nummer |
17603-82-6 |
|---|---|
Molekularformel |
C4H8FNO2 |
Molekulargewicht |
121.11 g/mol |
IUPAC-Name |
propan-2-yl N-fluorocarbamate |
InChI |
InChI=1S/C4H8FNO2/c1-3(2)8-4(7)6-5/h3H,1-2H3,(H,6,7) |
InChI-Schlüssel |
PUSMRHSJWLGANS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


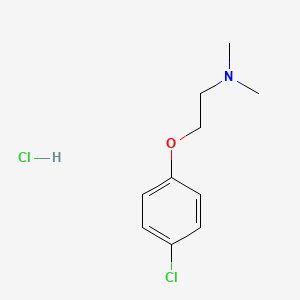
![5-(2,4-dichlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12008161.png)
![2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone](/img/structure/B12008167.png)
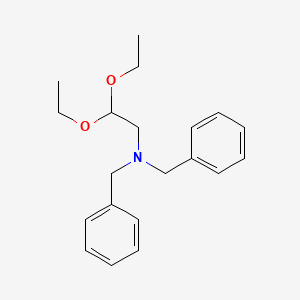
![4-{[(E)-(2-bromophenyl)methylidene]amino}-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008173.png)
![isobutyl 6-(4-iodophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B12008185.png)
![N-[2-[(2E)-2-[(4-butoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-4-propoxybenzamide](/img/structure/B12008191.png)
![1-[(2-Aminoethyl)amino]-3-(pentyloxy)propan-2-ol](/img/structure/B12008193.png)
![(5E)-5-(2H-chromen-3-ylmethylidene)-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12008195.png)
![ethyl {[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}acetate](/img/structure/B12008197.png)

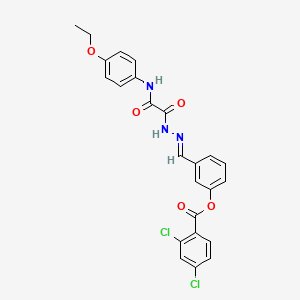
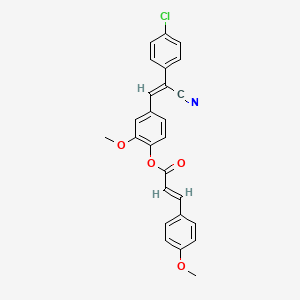
![2-(1-naphthyl)-N-[2,2,2-trichloro-1-({[(2,5-dimethylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12008232.png)
